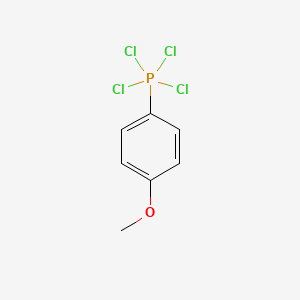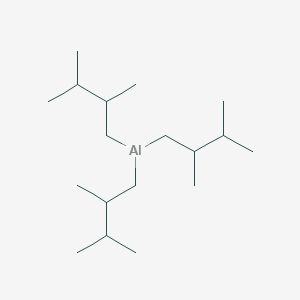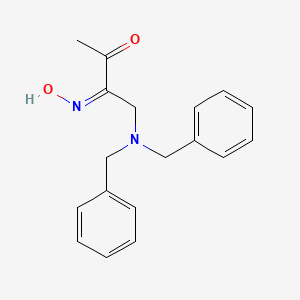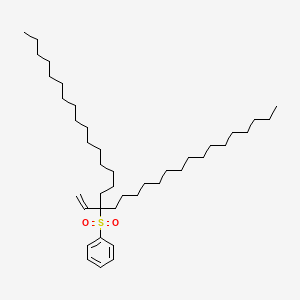
(17-Ethenyltritriacontane-17-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(17-Ethenyltritriacontane-17-sulfonyl)benzene is an organosulfur compound characterized by a long hydrocarbon chain with a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17-Ethenyltritriacontane-17-sulfonyl)benzene typically involves the sulfonation of a long-chain hydrocarbon followed by the introduction of a benzene ring. One common method is the reaction of a long-chain alkene with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). This forms the sulfonic acid derivative, which can then be reacted with benzene under Friedel-Crafts alkylation conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(17-Ethenyltritriacontane-17-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
(17-Ethenyltritriacontane-17-sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (17-Ethenyltritriacontane-17-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can form strong hydrogen bonds and ionic interactions with various biomolecules, affecting their structure and function. This compound can also participate in electrophilic aromatic substitution reactions, modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with a shorter hydrocarbon chain.
p-Toluenesulfonic acid: Contains a methyl group instead of a long hydrocarbon chain.
Sulfanilic acid: Contains an amino group attached to the benzene ring.
Uniqueness
(17-Ethenyltritriacontane-17-sulfonyl)benzene is unique due to its long hydrocarbon chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and allows for unique interactions in both organic and aqueous environments .
Properties
CAS No. |
62872-74-6 |
|---|---|
Molecular Formula |
C41H74O2S |
Molecular Weight |
631.1 g/mol |
IUPAC Name |
17-ethenyltritriacontan-17-ylsulfonylbenzene |
InChI |
InChI=1S/C41H74O2S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-34-38-41(6-3,44(42,43)40-36-32-31-33-37-40)39-35-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h6,31-33,36-37H,3-5,7-30,34-35,38-39H2,1-2H3 |
InChI Key |
HUFZNIAPJLXCHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
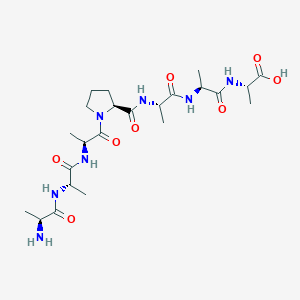
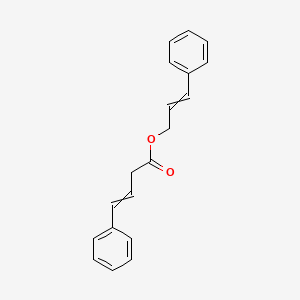
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

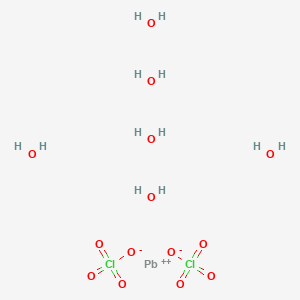
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
